molecular formula C8H6BrClO3 B8302997 2-(3-Bromo-5-chloro-4-hydroxyphenyl)acetic acid

2-(3-Bromo-5-chloro-4-hydroxyphenyl)acetic acid

Cat. No.: B8302997
M. Wt: 265.49 g/mol
InChI Key: GHKHINOGZUGBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromo-5-chloro-4-hydroxyphenyl)acetic acid is a useful research compound. Its molecular formula is C8H6BrClO3 and its molecular weight is 265.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

2-(3-bromo-5-chloro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H6BrClO3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12)

InChI Key

GHKHINOGZUGBJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Br)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-hydroxyphenylacetic acid (2.5 g) in glacial acetic acid (35 mL) was added 0.8 mL of neat bromine carefully while stirring. The mixture was stirred in dark at ambient temperature for 51 h. The resulting mixture was diluted with water, extracted with ethyl acetate, dried and concentrated in vacuo to afford 3-bromo-5-chloro-4-hydrox-yphenylacetic acid. This crude product was dissolved in methanol (15 mL), treated with concentrated sulfuric acid (1 mL) carefully, stirred at reflux for 18 h. Cooled reaction mixture was concentrated under reduced pressure, diluted with water carefully, extracted with dichloromethane. The combined organic layers were dried and concentrated. Flash column chromatography on silica gel with ethyl acetate/hexane (0-50% gradient elution) afforded 3-bromo-5-chloro-4-hydroxyphenylacetic acid methyl ester (2.5 g, 68%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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